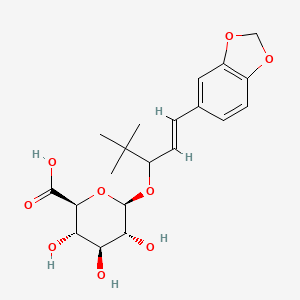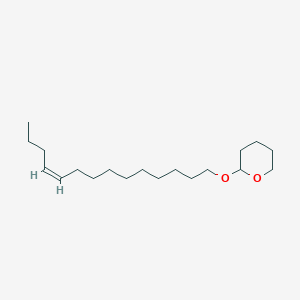
Stiripentol glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stiripentol glucuronide is a metabolite of stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome, a severe form of childhood epilepsy. Stiripentol is known for its unique chemical structure and multiple mechanisms of action, including the potentiation of gamma-aminobutyric acid (GABA) neurotransmission and inhibition of various cytochrome P450 enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stiripentol involves several key steps, starting from 4-(2-methylallyl)-1,2-phenyldiphenol. The process includes etherification, isomerization, oxidation, condensation, and reduction reactions . The specific conditions for each step vary, but common reagents include catalysts like palladium on carbon and solvents such as ethanol and dichloromethane.
Industrial Production Methods
Industrial production of stiripentol typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
Stiripentol glucuronide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stiripentol can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Stiripentol glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism and pharmacokinetics of stiripentol.
Biology: Investigated for its effects on various biological pathways, including GABAergic neurotransmission and cytochrome P450 enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating epilepsy and other neurological disorders.
Industry: Used in the development of new antiepileptic drugs and as a reference standard in quality control processes
Mecanismo De Acción
Stiripentol glucuronide exerts its effects primarily through the modulation of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the brain. Additionally, it inhibits various cytochrome P450 enzymes, leading to increased levels of other antiepileptic drugs and enhanced therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Clobazam: Another antiepileptic drug used in combination with stiripentol for treating Dravet syndrome.
Valproic acid: Often used alongside stiripentol and clobazam for its anticonvulsant properties.
Benzodiazepines: A class of drugs that also modulate GABAergic neurotransmission but through different mechanisms
Uniqueness
Stiripentol glucuronide is unique due to its multiple mechanisms of action, including the modulation of GABA A receptors and inhibition of cytochrome P450 enzymes. This dual action not only enhances its anticonvulsant effects but also increases the efficacy of other antiepileptic drugs when used in combination .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-20(2,3)13(7-5-10-4-6-11-12(8-10)27-9-26-11)28-19-16(23)14(21)15(22)17(29-19)18(24)25/h4-8,13-17,19,21-23H,9H2,1-3H3,(H,24,25)/b7-5+/t13?,14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUETXBZMNNKCCI-KJIBAUPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88902-06-1 |
Source


|
| Record name | Stiripentol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088902061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIRIPENTOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHD2GPH93H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)
